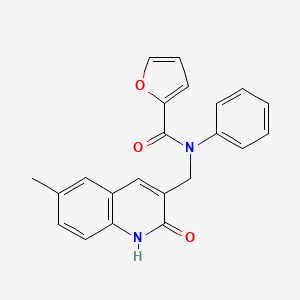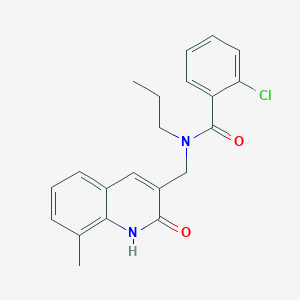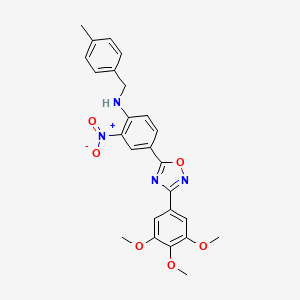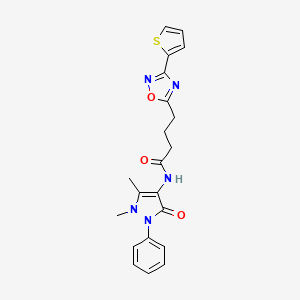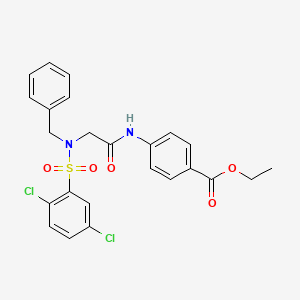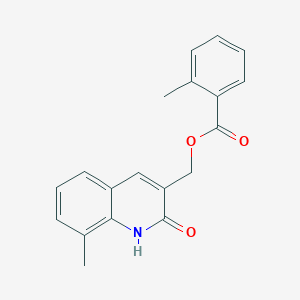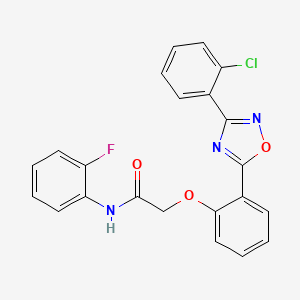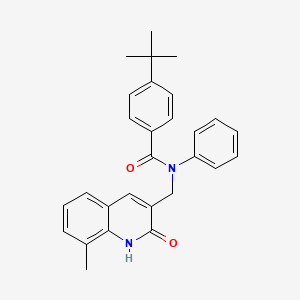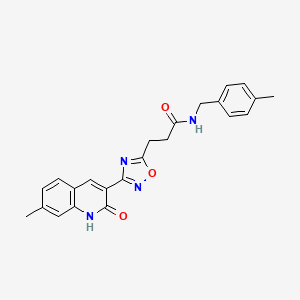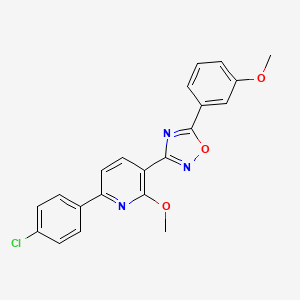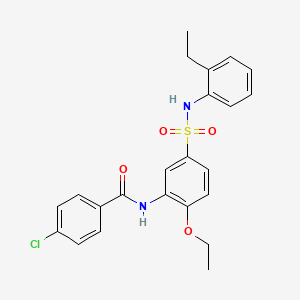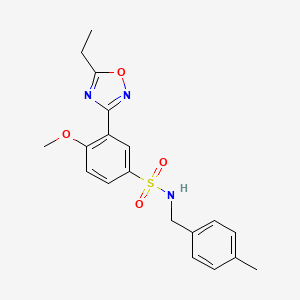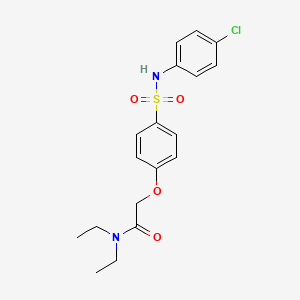
2-(4-(N-(4-chlorophenyl)sulfamoyl)phenoxy)-N,N-diethylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-(N-(4-chlorophenyl)sulfamoyl)phenoxy)-N,N-diethylacetamide, also known as C646, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It is a potent and selective inhibitor of the histone acetyltransferase p300/CBP-associated factor (PCAF) and has been shown to have anticancer and anti-inflammatory properties. In
Wissenschaftliche Forschungsanwendungen
2-(4-(N-(4-chlorophenyl)sulfamoyl)phenoxy)-N,N-diethylacetamide has been extensively studied for its potential therapeutic applications in cancer and inflammation. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and colon cancer cells. This compound has also been shown to induce apoptosis and inhibit cell migration and invasion in cancer cells. In addition, this compound has anti-inflammatory properties and has been shown to suppress the production of pro-inflammatory cytokines in macrophages.
Wirkmechanismus
2-(4-(N-(4-chlorophenyl)sulfamoyl)phenoxy)-N,N-diethylacetamide is a potent and selective inhibitor of the histone acetyltransferase PCAF. PCAF is involved in the acetylation of histones, which plays a crucial role in the regulation of gene expression. This compound inhibits the acetyltransferase activity of PCAF by binding to its catalytic domain. This results in the inhibition of histone acetylation and the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound induces apoptosis and inhibits cell migration and invasion. In macrophages, this compound suppresses the production of pro-inflammatory cytokines. This compound also regulates gene expression by inhibiting histone acetylation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 2-(4-(N-(4-chlorophenyl)sulfamoyl)phenoxy)-N,N-diethylacetamide is its potency and selectivity for PCAF. This makes it a useful tool for studying the role of PCAF in various biological processes. However, this compound has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can make it difficult to work with. In addition, this compound has a short half-life, which can limit its effectiveness in vivo.
Zukünftige Richtungen
There are several future directions for the study of 2-(4-(N-(4-chlorophenyl)sulfamoyl)phenoxy)-N,N-diethylacetamide. One direction is to investigate its potential therapeutic applications in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Another direction is to develop more potent and selective PCAF inhibitors that can overcome the limitations of this compound. Finally, the development of more effective delivery methods for this compound could enhance its efficacy in vivo.
Conclusion:
In conclusion, this compound is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer and inflammation. It is a potent and selective inhibitor of the histone acetyltransferase PCAF and has been shown to have various biochemical and physiological effects. While this compound has some limitations for lab experiments, it is a useful tool for studying the role of PCAF in various biological processes. There are several future directions for the study of this compound, which could lead to the development of new therapies for various diseases.
Synthesemethoden
The synthesis of 2-(4-(N-(4-chlorophenyl)sulfamoyl)phenoxy)-N,N-diethylacetamide involves several steps, starting with the reaction of 4-chlorobenzenesulfonamide with 4-hydroxyphenylacetic acid to form 4-(N-(4-chlorophenyl)sulfamoyl)phenylacetic acid. This intermediate is then reacted with diethylamine and acetic anhydride to yield this compound. The final product is purified using column chromatography and characterized using various spectroscopic techniques.
Eigenschaften
IUPAC Name |
2-[4-[(4-chlorophenyl)sulfamoyl]phenoxy]-N,N-diethylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O4S/c1-3-21(4-2)18(22)13-25-16-9-11-17(12-10-16)26(23,24)20-15-7-5-14(19)6-8-15/h5-12,20H,3-4,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRVXXIAGRKCYRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

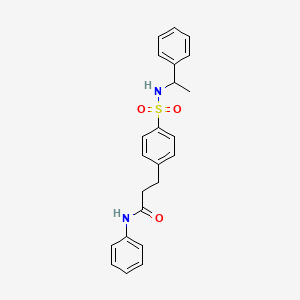
![4-bromo-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzenesulfonamide](/img/structure/B7717119.png)
